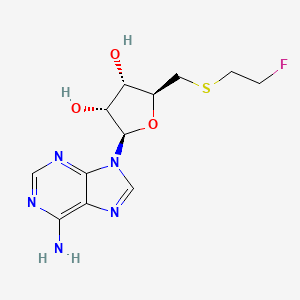
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((2-fluoroethyl)thio)methyl)tetrahydrofuran-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((2-fluoroethyl)thio)methyl)tetrahydrofuran-3,4-diol” is a synthetic organic compound that belongs to the class of nucleoside analogs. These compounds are often used in medicinal chemistry for their potential therapeutic properties, particularly in antiviral and anticancer treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((2-fluoroethyl)thio)methyl)tetrahydrofuran-3,4-diol” typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and purification processes. The key steps might include:
Protection of hydroxyl groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) to protect hydroxyl groups.
Nucleophilic substitution: Introducing the 2-fluoroethylthio group via a nucleophilic substitution reaction.
Coupling reaction: Coupling the purine base with the protected sugar moiety.
Deprotection: Removing the protecting groups to yield the final compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can occur at the purine ring or the fluoroethylthio group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the purine ring or the fluoroethylthio group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation products: Sulfoxides or sulfones.
Reduction products: Reduced purine derivatives or de-fluorinated products.
Substitution products: Various substituted purine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying nucleoside analogs.
Biology
In biology, it may be used to study the mechanisms of nucleoside transport and metabolism. It can also be used in biochemical assays to investigate enzyme-substrate interactions.
Medicine
In medicine, nucleoside analogs are often explored for their potential as antiviral or anticancer agents. This compound may be investigated for its ability to inhibit viral replication or induce apoptosis in cancer cells.
Industry
In the pharmaceutical industry, this compound can be used in the development of new therapeutic agents. It may also be used in the production of diagnostic tools or as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of nucleoside analogs typically involves their incorporation into DNA or RNA, leading to chain termination or the inhibition of polymerase enzymes. This compound may target viral polymerases or cellular DNA polymerases, disrupting the replication process. The fluoroethylthio group may enhance its binding affinity or alter its metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: A similar nucleoside analog without the fluoroethylthio group.
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(methylthio)methyl)tetrahydrofuran-3,4-diol: A similar compound with a methylthio group instead of a fluoroethylthio group.
Uniqueness
The presence of the fluoroethylthio group in “(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((2-fluoroethyl)thio)methyl)tetrahydrofuran-3,4-diol” may confer unique properties, such as increased lipophilicity, enhanced metabolic stability, or improved binding affinity to target enzymes. These features can make it a more potent or selective therapeutic agent compared to its analogs.
Propiedades
Fórmula molecular |
C12H16FN5O3S |
|---|---|
Peso molecular |
329.35 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(2-fluoroethylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16FN5O3S/c13-1-2-22-3-6-8(19)9(20)12(21-6)18-5-17-7-10(14)15-4-16-11(7)18/h4-6,8-9,12,19-20H,1-3H2,(H2,14,15,16)/t6-,8-,9-,12-/m1/s1 |
Clave InChI |
OYMAPKKTJSEOTI-WOUKDFQISA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCF)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSCCF)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


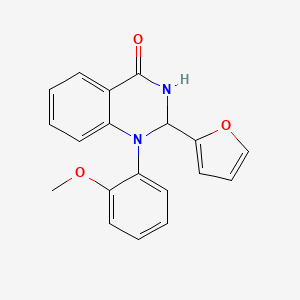
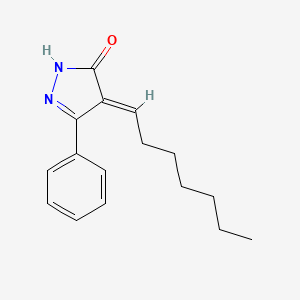
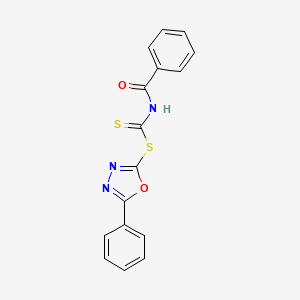
![Cis-2,4,6-trioxohexahydrofuro[3,4-b]furan-3a-yl acetate](/img/structure/B12905090.png)
![4-Chloro-5-({[(3,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12905102.png)
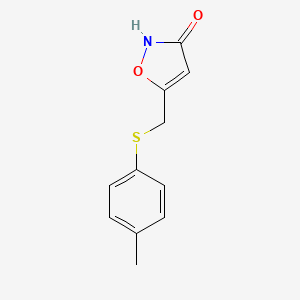
![6,7-Dimethyl-3,4-dihydro-2H-pyrazino[2,3-B][1,4]thiazine](/img/structure/B12905110.png)
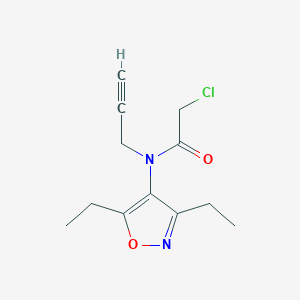
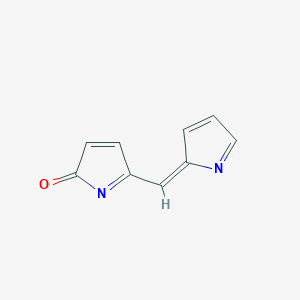
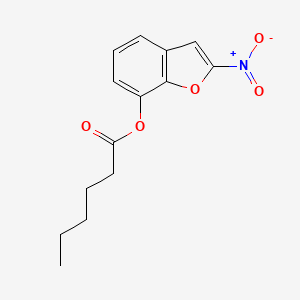
![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)
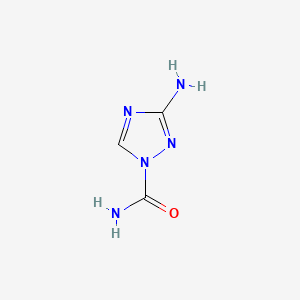

![4-[(2-Methoxyphenyl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B12905163.png)
